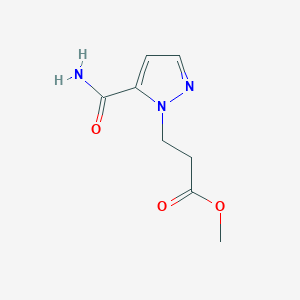
Silane, trichloro-18-nonadecenyl-
Descripción general
Descripción
Silane, trichloro-18-nonadecenyl-, also known as trichlorovinylsilane or TCVS, is a chemical compound that has been widely used in various scientific research applications. It is a colorless liquid with a pungent odor and is highly reactive with water.
Aplicaciones Científicas De Investigación
TCVS has been widely used in scientific research applications such as surface modification, polymer synthesis, and as a reagent in organic chemistry. It is also used as a coupling agent for the preparation of organic-inorganic hybrid materials. TCVS has been used in the preparation of silica nanoparticles for drug delivery applications. It has also been used as a precursor for the synthesis of functionalized silica surfaces for protein immobilization.
Mecanismo De Acción
The mechanism of action of TCVS is not fully understood. However, it is known to react with water to form hydrogen chloride and vinylsilanetriol. The vinylsilanetriol can then undergo further reactions to form various organic and inorganic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TCVS. However, it is known to be highly reactive with water and can cause skin and eye irritation. It is also toxic when ingested and can cause respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TCVS is its high reactivity with water, which makes it useful in various scientific research applications. However, its high reactivity also makes it difficult to handle and requires special precautions to be taken. TCVS is also highly toxic and can cause health hazards if not handled properly.
Direcciones Futuras
There are several future directions for the use of TCVS in scientific research. One direction is the development of new coupling agents for the preparation of organic-inorganic hybrid materials. Another direction is the use of TCVS in the preparation of functionalized silica surfaces for protein immobilization. TCVS can also be used in the preparation of new materials for drug delivery applications. Further research is needed to fully understand the mechanism of action of TCVS and its potential applications in various scientific fields.
Conclusion:
In conclusion, TCVS is a highly reactive chemical compound that has been widely used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of TCVS in various scientific fields.
Propiedades
IUPAC Name |
trichloro(nonadec-18-enyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22/h2H,1,3-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHJVKOPMFQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469876 | |
| Record name | Silane, trichloro-18-nonadecenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trichloro-18-nonadecenyl- | |
CAS RN |
125282-19-1 | |
| Record name | Silane, trichloro-18-nonadecenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




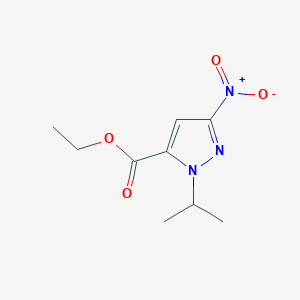
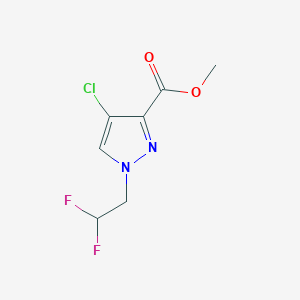


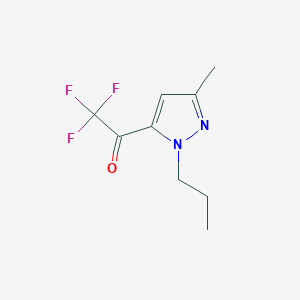
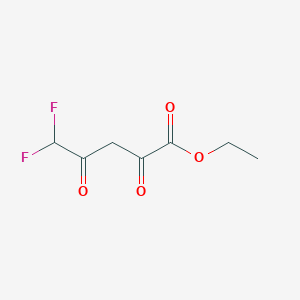
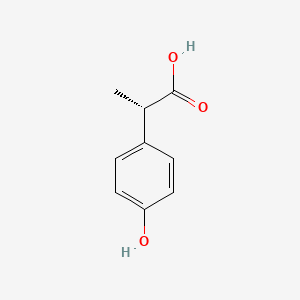
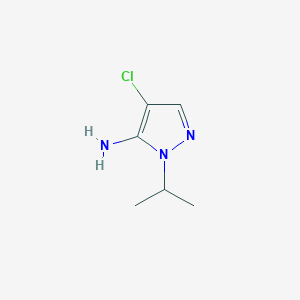
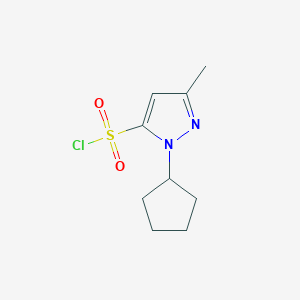

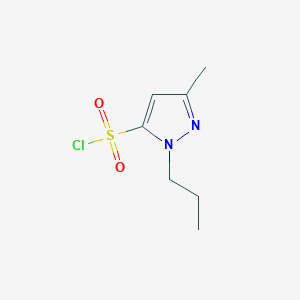
![ethyl 1-(4-chlorobenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3046454.png)
